Dioctyl chloromethylphosphonate
Description
Contextualization of Organophosphorus Chemistry in Advanced Research
Organophosphorus chemistry, the study of chemical compounds containing a carbon-phosphorus bond, has become a cornerstone of modern chemical science. These compounds are integral to a vast array of applications, from the development of life-saving pharmaceuticals and sophisticated agrochemicals to the creation of high-performance polymers and flame retardants. nih.govguidechem.com The unique properties of the phosphorus atom, including its variable oxidation states and its ability to form stable bonds with a variety of elements, allow for the design of molecules with tailored functionalities. nih.gov In recent years, the field has seen a surge in "the golden age of phosphorus chemistry," with researchers exploring novel synthetic methodologies and applications that address contemporary challenges in medicine, agriculture, and materials science. nih.gov
Significance of Phosphonate (B1237965) Esters in Chemical Synthesis and Materials Science
Among the diverse families of organophosphorus compounds, phosphonate esters are of particular importance. Characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to two alkoxy groups and a carbon atom, these esters are prized for their stability and versatile reactivity. guidechem.com The direct carbon-phosphorus bond in phosphonates imparts significant resistance to hydrolysis compared to their phosphate (B84403) ester counterparts. guidechem.com
In the realm of chemical synthesis, phosphonate esters are key intermediates. guidechem.com They are famously utilized in the Horner-Wadsworth-Emmons reaction, a widely employed method for the stereoselective synthesis of alkenes. Furthermore, their ability to act as chelating agents for metal ions has led to their use in various industrial applications, including water treatment and as additives in lubricants. In materials science, the incorporation of phosphonate moieties into polymers can enhance flame retardancy, thermal stability, and adhesion to metal surfaces. The phosphonate group's strong affinity for metal oxides makes these compounds excellent candidates for surface modification of nanoparticles and other materials.
Specific Academic Relevance of Dioctyl Chloromethylphosphonate
While the broader class of phosphonate esters has been extensively studied, this compound (CAS Number: 23756-95-8) represents a more specialized area of academic inquiry. Its specific relevance lies in its potential as a synthetic intermediate and a building block for more complex molecules. The presence of a reactive chloromethyl group attached to the phosphorus atom provides a site for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
The long dioctyl ester chains, in contrast to the more common diethyl or dimethyl esters, are expected to confer increased solubility in nonpolar organic solvents and influence the physical properties of materials derived from it, such as imparting greater flexibility or hydrophobicity. While extensive research dedicated solely to this compound is not widely available in public literature, its academic relevance can be inferred from the well-documented utility of its analogs, such as diethyl chloromethylphosphonate. These analogs are known to participate in reactions like the Arbuzov reaction for their synthesis and subsequent alkylation reactions to form new C-C bonds. Therefore, this compound is a compound of interest for researchers exploring the synthesis of novel functionalized phosphonates for applications in materials science, organic synthesis, and potentially as precursors for biologically active molecules.
Structure
2D Structure
Properties
CAS No. |
23756-95-8 |
|---|---|
Molecular Formula |
C17H36ClO3P |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-[chloromethyl(octoxy)phosphoryl]oxyoctane |
InChI |
InChI=1S/C17H36ClO3P/c1-3-5-7-9-11-13-15-20-22(19,17-18)21-16-14-12-10-8-6-4-2/h3-17H2,1-2H3 |
InChI Key |
UCCOQWZAXSJORT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(CCl)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCOP(=O)(CCl)OCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies for Dioctyl Chloromethylphosphonate and Derived Structures
Contemporary Synthetic Routes to Dioctyl Chloromethylphosphonate
Esterification Reactions in Phosphonate (B1237965) Synthesis
The direct esterification of phosphonic acids with alcohols is a primary method for the synthesis of phosphonate esters. In the case of this compound, this involves the reaction of chloromethylphosphonic acid with two equivalents of 1-octanol. The reaction is typically carried out at elevated temperatures to drive the removal of water, which is a byproduct of the reaction.
Several methods can be employed to facilitate this esterification. The use of a strong acid catalyst, such as sulfuric acid, is common in the synthesis of esters from carboxylic acids and can be applied to phosphonic acids as well. A patent for the production of dioctyl phthalate (B1215562) describes a similar process where phthalic anhydride (B1165640) is reacted with isooctyl alcohol in the presence of concentrated sulfuric acid as a catalyst at temperatures ranging from 100-150°C. google.com Another approach involves the use of a water-entraining agent, such as toluene (B28343) or xylene, to azeotropically remove water and shift the equilibrium towards the product. A patented process for the direct esterification of o-phosphoric acid with C6-C18 fatty alcohols utilizes a basic inorganic or organic compound and a water-entraining agent to facilitate the reaction. google.com
Microwave-assisted synthesis has also emerged as a green and efficient method for direct esterification of P-acids. nih.govsemanticscholar.org This technique can significantly reduce reaction times and improve selectivity. nih.govsemanticscholar.org For instance, the microwave-assisted direct esterification of monoalkylphosphates to dialkylphosphates has been successfully demonstrated. nih.govsemanticscholar.org While not specifically described for this compound, this methodology presents a promising avenue for its synthesis.
The selective esterification of phosphonic acids can be challenging due to the potential for the simultaneous formation of mono- and diesters. nih.gov However, by carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reactants, the desired diester can be obtained in good yield. nih.gov For example, studies on the esterification of phosphonic acids have shown that at higher temperatures, the formation of the diester is favored. nih.gov
A study on the esterification of octanoic acid with various aliphatic alcohols, including n-octanol, in the presence of dodecatungstophosphoric acid as a catalyst, provides kinetic data that could be relevant to the esterification of chloromethylphosphonic acid. researchgate.net The reaction was found to be first order with respect to the acid, and the rate increased with the molecular weight of the alcohol used. researchgate.net
Table 1: Comparison of Esterification Methods for Phosphonates
| Method | Catalyst/Conditions | Advantages | Disadvantages |
| Direct Thermal Esterification | High temperature, optional acid catalyst | Simple, cost-effective | Requires high temperatures, potential for side reactions |
| Azeotropic Dehydration | Toluene or xylene as entrainer | Efficient water removal, drives equilibrium | Use of additional solvent, potential for higher costs |
| Microwave-Assisted Synthesis | Microwave irradiation, optional catalyst | Rapid, green, high selectivity | Requires specialized equipment |
| Dicyclohexylcarbodiimide (DCC) Mediated | DCC as a coupling agent | Mild conditions | Formation of dicyclohexylurea byproduct |
Halogenation Strategies for Chloromethylphosphonate Formation
The introduction of the chlorine atom onto the methyl group of a phosphonate is a critical step in the synthesis of this compound if starting from dioctyl methylphosphonate. This transformation can be achieved through various halogenation methods.
One common approach is radical halogenation, where a chlorine radical is generated, which then abstracts a hydrogen atom from the methyl group, followed by reaction with a chlorine molecule. This process is often initiated by UV light or a radical initiator. A study on the photochemical radical C-H halogenation of benzyl (B1604629) N-methyliminodiacetyl (MIDA) boronates demonstrates the feasibility of such transformations. nih.gov
Alternatively, nucleophilic substitution reactions can be employed. While not a direct halogenation of a methyl group, the principles of nucleophilic substitution at the phosphorus center are relevant. Studies on the nucleophilic substitution of dialkyl methylphosphonates by alkoxides have been conducted to understand the reaction mechanisms. dtic.mildtic.mil These studies indicate that the reaction proceeds through a pentacoordinate intermediate. dtic.mildtic.mil
The Appel reaction, which converts alcohols to alkyl halides using triphenylphosphine (B44618) and a halogen source like carbon tetrachloride, provides a conceptual basis for the conversion of a hydroxymethylphosphonate to a chloromethylphosphonate. While not a direct halogenation of a methyl group, it highlights the use of phosphorus-based reagents in halogenation reactions.
Synthesis of Novel this compound Derivatives
The versatility of the this compound structure allows for the synthesis of a wide range of derivatives with tailored properties. These modifications can be targeted at the octyl chains or the phosphonate moiety itself.
Tailoring Octyl Chain Substitutions
Modifications to the octyl chains can be introduced either by starting with substituted octanols during the initial esterification step or by post-synthetic modification of the this compound molecule. For example, using branched-chain octanols or octanols with functional groups can lead to derivatives with altered physical properties, such as solubility and viscosity.
The synthesis of phosphonates from alcohols via sulfonate esters is a known method that could be adapted for this purpose. acs.org This would involve converting a functionalized octanol (B41247) to its corresponding sulfonate ester, which is then reacted with a phosphite (B83602).
Functionalization of the Phosphonate Moiety
The phosphonate group itself can be a site for further functionalization. The Arbuzov reaction, a cornerstone of organophosphorus chemistry, allows for the formation of a carbon-phosphorus bond. While this compound is the product of such a reaction in principle (from chloromethyl chloride and trioctyl phosphite), the existing P-C bond can also be a point of modification, although this is less common.
More frequently, the P=O group can be modified. For instance, it can be converted to a P=S group (thiophosphonate) by reaction with Lawesson's reagent. The synthesis of functionalized bis(2,2,2-trifluoroethyl) phosphonates from tris(2,2,2-trifluoroethyl) phosphite provides examples of how the phosphonate core can be elaborated. researchgate.net
Stereocontrolled Synthesis of Chiral Phosphonate Derivatives
The phosphorus atom in this compound is a prochiral center. The introduction of chirality can lead to enantiomerically pure phosphonates, which are of interest in various applications, including asymmetric catalysis and as chiral building blocks.
The stereoselective synthesis of P-chiral phosphonates is a challenging area of research. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction. A method for the stereoselective synthesis of 2-aryloxycarboxylic acids utilizes a chiral auxiliary to enhance the stereoselectivity of an alkylation step, a principle that could be applied to phosphonate synthesis. google.com
Another strategy is the use of chiral catalysts. Chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations, including the synthesis of axially chiral allenes and styrenes. nih.gov These catalysts could potentially be used to achieve a stereoselective synthesis of chiral phosphonates.
An attempted stereoselective synthesis of P-chiral analogues of oligodeoxyribonucleotides highlights the complexities and potential strategies in this field. nih.gov The reaction of diastereomeric nucleoside phosphonates with a nucleophile was found to be stereospecific. nih.gov Similarly, the stereoselective synthesis of α,β-dimethyl carboxylic esters was achieved through the retentive trapping of α-chiral secondary alkyllithiums, demonstrating that stereochemistry can be controlled in reactions involving organometallic intermediates. pherobase.com
Reaction Mechanisms and Reactivity of Dioctyl Chloromethylphosphonate
Mechanistic Insights into Phosphonate (B1237965) Reactivity Pathways
The reactivity of phosphonates like dioctyl chloromethylphosphonate is primarily centered around the phosphorus atom and the alpha-carbon of the alkyl group. The key reaction for the synthesis of such compounds is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgnih.govucla.edu This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as trioctyl phosphite, on an alkyl halide, in this case, a chloromethylating agent. The mechanism proceeds through a phosphonium (B103445) salt intermediate, which then undergoes dealkylation, typically via an SN2 reaction by the displaced halide ion, to form the stable pentavalent phosphonate. wikipedia.org
The general mechanism for the formation of a dialkyl chloromethylphosphonate via the Michaelis-Arbuzov reaction can be depicted as follows:
Nucleophilic Attack: The phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the chloromethylating agent.
Formation of Phosphonium Intermediate: A quaternary phosphonium salt is formed.
Dealkylation: The chloride ion attacks one of the octyl groups of the phosphonium intermediate, leading to the formation of this compound and octyl chloride.
Beyond its synthesis, the reactivity pathways of this compound are expected to involve nucleophilic substitution at the chloromethyl carbon and reactions at the phosphoryl group.
Nucleophilic and Electrophilic Characteristics of the Chloromethylphosphonate Group
The chloromethylphosphonate group possesses both nucleophilic and electrophilic characteristics, which dictate its reactivity profile.
Electrophilic Character: The carbon atom of the chloromethyl group (-CH₂Cl) is electrophilic due to the electron-withdrawing effects of both the adjacent chlorine atom and the phosphonate group. This makes it susceptible to attack by a wide range of nucleophiles. youtube.com This reactivity is fundamental to the utility of chloromethylphosphonates in synthesis, allowing for the introduction of the phosphonate moiety into various molecular scaffolds.
Common nucleophilic substitution reactions at the chloromethyl carbon include:
Reaction with amines: To form aminomethylphosphonates.
Reaction with alkoxides or phenoxides: To yield ether-linked phosphonates.
Reaction with carbanions: To form new carbon-carbon bonds.
Nucleophilic Character: While the primary reactivity of the chloromethyl group is electrophilic, the oxygen atom of the phosphoryl group (P=O) possesses nucleophilic character. This oxygen can coordinate to Lewis acids, which can, in turn, influence the reactivity of the molecule.
Stereochemical Outcomes and Control in Phosphonate Reactions
Reactions involving the phosphorus center of phosphonates can proceed with specific stereochemical outcomes. Nucleophilic substitution at the phosphorus atom can occur with either inversion or retention of configuration, depending on the reaction mechanism. sapub.orgsapub.org
Concerted (SN2-type) Mechanism: A direct backside attack by the nucleophile on the phosphorus atom, proceeding through a single pentacoordinate transition state, typically results in an inversion of the stereochemical configuration at the phosphorus center. sapub.org
Stepwise (Addition-Elimination) Mechanism: This pathway involves the formation of a stable pentacoordinate intermediate. Subsequent elimination of the leaving group can lead to either retention or inversion of configuration, depending on the lifetime and geometry of the intermediate. sapub.orgsapub.org
While this compound itself is achiral, if the phosphorus atom were a stereocenter (for instance, in a P-chiral analogue), these stereochemical considerations would be of paramount importance. The synthesis of enantiomerically pure phosphonates often relies on the use of chiral auxiliaries or catalysts to control the stereochemical course of the reaction.
Catalytic Effects and Reaction Kinetics in Phosphonate Transformations
The rates of reactions involving phosphonates can be significantly influenced by catalysts. In the context of the Michaelis-Arbuzov reaction for the synthesis of this compound, the reaction is typically thermally promoted. However, Lewis acids can be employed to catalyze similar phosphonylation reactions, often allowing for milder reaction conditions. nih.gov
The kinetics of nucleophilic substitution reactions at the chloromethyl group would be expected to follow second-order kinetics, consistent with an SN2 mechanism, where the rate is dependent on the concentrations of both the phosphonate and the nucleophile. The nature of the solvent can also play a crucial role, with polar aprotic solvents generally favoring SN2 reactions.
Kinetic studies on the reactions of phosphonates with radicals, such as the hydroxyl radical, have also been conducted, providing insights into their atmospheric chemistry and combustion behavior.
Elucidation of Transition States and Intermediates in Phosphonate Chemistry
The mechanistic pathways in phosphonate chemistry are often elucidated through the study of transition states and intermediates. For nucleophilic substitution at the phosphorus center, the transition state is generally considered to be a trigonal bipyramidal structure. sapub.orgsapub.org In a concerted SN2-type reaction, this represents the point of highest energy on the reaction coordinate. In a stepwise mechanism, a pentacoordinate species exists as a true intermediate in an energy well.
Computational chemistry has become a powerful tool for modeling these transition states and intermediates, providing insights into their geometry, energy, and the electronic factors that govern the reaction pathway. For the reactions of this compound, theoretical studies could predict the preferred reaction mechanisms and the influence of the long alkyl chains on the energetics of the transition states.
The following table summarizes the key reactive sites and expected reaction types for this compound based on general principles of phosphonate chemistry.
| Reactive Site | Type of Reactivity | Expected Reactions |
| Chloromethyl Carbon (-CH₂Cl) | Electrophilic | Nucleophilic Substitution (SN2) |
| Phosphoryl Oxygen (P=O) | Nucleophilic / Basic | Coordination with Lewis acids / Protonation |
| Phosphorus Atom (P) | Electrophilic | Nucleophilic Substitution (concerted or stepwise) |
Applications of Dioctyl Chloromethylphosphonate in Material Science and Polymer Chemistry
Dioctyl Chloromethylphosphonate as a Building Block for Functional Materials
The presence of the highly reactive C-Cl bond in the chloromethyl group allows this compound to serve as a key intermediate in the synthesis of a wide array of functional molecules. The dioctyl phosphonate (B1237965) moiety, in turn, imparts specific properties such as hydrophobicity, solubility, and a high affinity for certain surfaces.
This compound is an ideal starting point for designing and synthesizing specialized monomers. The chloromethyl group can be readily converted into a polymerizable functional group, such as a vinyl, styrenic, or methacrylic moiety, through established chemical reactions. For instance, it can undergo reactions to form monomers like (dioctylphosphoryl)methyl methacrylate (B99206). These monomers can then be polymerized to create polymers with pendant dioctyl phosphonate groups.
The general approach involves two main strategies for incorporating phosphorus-containing functionalities into polymers: the chemical modification of pre-existing polymers or the polymerization of phosphorus-containing monomers. nih.gov The latter is often preferred for achieving better control over the polymer structure. The synthesis of phosphonated methacrylates, for example, can be achieved from precursors like 2-(chloromethyl)acryloyl chloride. researchgate.net This highlights the role of the chloromethyl group as a reactive handle to introduce a polymerizable double bond, thereby transforming a simple molecule into a monomer ready for polymerization.
The long dioctyl chains are significant as they influence the physical properties of the resulting polymers, such as increasing their solubility in nonpolar solvents and enhancing their flexibility. This makes them suitable for applications where solution processability or material ductility is required.
The phosphonate functional group is well-known for its strong binding affinity to a variety of metal and metal oxide surfaces, including steel, aluminum, and zinc oxide. nih.govmdpi.com This property allows this compound and its derivatives to be used as effective agents for surface modification, creating stable, chemically-bound layers. mdpi.com
These modifications can impart new functionalities to the substrate material. For example, grafting a layer of this compound onto a metal surface can dramatically alter its surface energy, leading to enhanced hydrophobicity and corrosion resistance. The formation of self-assembled monolayers (SAMs) is a common technique where phosphonate head groups chemically adsorb onto a surface in a highly ordered fashion. mdpi.comcankaya.edu.tr
The process can be tailored to achieve specific outcomes. For instance, studies on zinc oxide (ZnO) nanoparticles have shown that surface modification with perfluorinated phosphonic acids increases the stability of the nanoparticles in dispersions. mdpi.com Similarly, the dioctyl chains of this compound would create a nonpolar, hydrophobic interface, which could be useful for applications in anti-fouling coatings or as a way to improve the dispersion of inorganic fillers in a hydrophobic polymer matrix.
| Surface Modification Application | Relevant Functional Group | Resulting Property | Example Substrates |
| Corrosion Inhibition | Phosphonate | Formation of a protective, hydrophobic barrier | Stainless Steel, Aluminum |
| Nanoparticle Stabilization | Phosphonate | Improved dispersion and stability in solvents | Zinc Oxide (ZnO), Titanium Dioxide (TiO₂) |
| Adhesion Promotion | Phosphonate | Enhanced bonding between an inorganic surface and a polymer coating | Metal Alloys, Ceramics |
| Hydrophobicity Control | Dioctyl Chains | Increased water contact angle, creating water-repellent surfaces | Glass, Metals, Metal Oxides |
Polymerization Strategies Involving this compound
Monomers derived from this compound can be polymerized using a variety of techniques to yield materials with precisely controlled structures and properties.
To create polymers with well-defined molecular weights, low dispersity, and complex architectures (e.g., block copolymers), controlled polymerization methods are often employed. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully applied to a range of phosphorus-containing vinyl monomers. These methods allow for the precise synthesis of polymers whose properties can be fine-tuned for specific applications.
Another powerful technique is Ring-Opening Polymerization (ROP). While not directly applicable to this compound itself, it is used for cyclic phosphonate monomers, which can be synthesized from precursors like phosphorus trichloride (B1173362) (PCl₃) and diols. nih.gov The development of controlled ROP has been a significant advancement for producing polyphosphoesters with defined structures. mdpi.com
Copolymerization, the process of polymerizing two or more different monomers together, is a powerful strategy to create materials with a combination of properties. A monomer derived from this compound can be copolymerized with other monomers (e.g., styrene, methyl methacrylate) to produce either random or block copolymers. researchgate.net
Random Copolymers: In these polymers, the monomers are arranged randomly along the polymer chain. This approach can be used to average the properties of the constituent monomers. For example, copolymerizing a phosphonate monomer with a fluorinated methacrylate can produce a coating with both strong surface adhesion and high hydrophobicity. nih.gov
Block Copolymers: These polymers consist of long sequences, or "blocks," of one monomer followed by a block of another. Amphiphilic block copolymers, containing both hydrophilic and hydrophobic blocks, can self-assemble in solution to form micelles or other nanostructures. mdpi.com A block copolymer containing a poly(dioctyl phosphonate) segment would have a distinct hydrophobic block, which could be paired with a hydrophilic block for applications in drug delivery or as emulsifiers. mdpi.com The synthesis of such structures is often achieved through sequential controlled polymerization. mdpi.com
Hybrid and nanocomposite materials combine an organic polymer matrix with an inorganic component to achieve synergistic properties that surpass those of the individual constituents. nih.govresearchgate.net Polymers derived from this compound are excellent candidates for the organic matrix in such materials.
The phosphonate groups along the polymer chain can act as binding sites for metal ions or as capping agents for inorganic nanoparticles, ensuring excellent dispersion and interfacial adhesion. mdpi.com For example, phosphonate-functionalized polymers can be used to stabilize semiconductor nanocrystals, like CdTe, within a polymer matrix, creating a composite material with unique optical and electronic properties.
The synthesis of these nanocomposites can be achieved through several methods, including solution blending, melt blending, or in-situ polymerization, where the monomer is polymerized in the presence of the nanoparticles. amazonaws.com The strong interaction between the phosphonate group and the nanoparticle surface (chemisorption) is crucial for creating a stable hybrid material with enhanced mechanical or thermal properties. mdpi.comredalyc.org
| Material Type | Synthesis Strategy | Role of Phosphonate | Potential Application |
| Random Copolymer | Free Radical Polymerization | Provides adhesion and hydrophobicity | Anti-corrosion coatings nih.gov |
| Block Copolymer | Controlled Radical Polymerization (ATRP, RAFT) | Forms the hydrophobic block for self-assembly | Drug delivery carriers mdpi.com |
| Nanocomposite | In-situ Polymerization | Acts as a capping/compatibilizing agent for nanoparticles | High-performance plastics, optical devices |
| Hybrid Material | Sol-gel process, Blending | Covalently links or strongly interacts with inorganic networks | Scratch-resistant coatings researchgate.net |
Functional Materials Exploiting Phosphonate Chemistry
The broader family of phosphonate-containing molecules has been investigated for various functionalities. However, specific research focusing on this compound as a key component in functional materials is not prominent in the available scientific literature.
Materials for Energy Conversion and Storage Systems
A comprehensive search of academic and research databases does not yield specific studies or findings where this compound is utilized in the development of materials for energy conversion or storage. Research in this area typically focuses on other classes of organophosphorus compounds, often those with different ester groups or additional functional moieties that facilitate ion transport, redox activity, or thermal stability necessary for applications in batteries, fuel cells, or supercapacitors.
Design of Stimuli-Responsive Polymeric Systems
Stimuli-responsive polymers, which undergo significant changes in their physical or chemical properties in response to external triggers, are a major area of materials research. mdpi.comresearchgate.netgoogle.comnih.gov These materials often incorporate specific functional groups that can respond to stimuli such as pH, temperature, light, or specific analytes. While the phosphonate group can, in principle, be modified to impart such responsiveness, there is no specific mention in the reviewed literature of this compound being employed as a primary building block or precursor for these systems. The research on stimuli-responsive polymers tends to highlight other classes of monomers and functional groups. mdpi.comresearchgate.netgoogle.comnih.gov
Exploration in Smart Materials and Sensing Platforms
Smart materials and sensing platforms often rely on components that can transduce a chemical or physical signal into a measurable output. mdpi.comnih.govnih.gov This can involve changes in optical, electrical, or mechanical properties. While organophosphorus compounds have been explored in the context of sensors, for instance, as ionophores in ion-selective electrodes, the specific use of this compound for these applications is not documented in the available research. The design of such materials often requires tailored molecular structures that are not directly addressed by the this compound molecule itself without significant further functionalization, for which detailed research findings are not available.
Coordination Chemistry of Dioctyl Chloromethylphosphonate with Metal Ions
Ligand Design Principles for Dioctyl Chloromethylphosphonate Coordination
The design of this compound as a ligand is predicated on the interplay of its constituent functional groups, each imparting distinct properties that influence its coordination behavior. The primary coordination site is the phosphoryl oxygen, which acts as a hard Lewis base, readily donating electron density to metal centers. The presence of two octyl ester groups significantly influences the ligand's steric bulk and solubility. These long alkyl chains enhance its lipophilicity, making it and its potential metal complexes more soluble in nonpolar organic solvents.
The chloromethyl group (–CH₂Cl) attached to the phosphorus atom is a key feature. While not typically involved in initial coordination, it introduces a reactive site within the ligand framework. This functionality can be exploited for post-coordination modification, allowing for the grafting of the metal complex onto surfaces or into polymeric matrices. The electronic effect of the electron-withdrawing chloromethyl group is expected to slightly reduce the basicity of the phosphoryl oxygen compared to simple dialkyl phosphonates, which could, in turn, affect the strength of the metal-ligand bond.
Complexation Behavior with Transition Metals and f-Block Elements
The complexation of this compound with metal ions is anticipated to be diverse, mirroring the behavior of other phosphonate (B1237965) esters. The hard nature of the phosphoryl oxygen suggests a strong affinity for hard and borderline metal ions.
With transition metals , such as copper(II), nickel(II), cobalt(II), and zinc(II), the formation of discrete molecular complexes of the type [M(L)₂X₂] (where L is the phosphonate ligand and X is an anion like chloride) is expected. In these complexes, the phosphonate would act as a monodentate ligand. The stoichiometry and geometry of the resulting complexes would be influenced by the metal-to-ligand ratio, the nature of the metal salt used, and the reaction conditions. For instance, with lanthanide(III) ions, which are hard Lewis acids, strong coordination to the phosphoryl oxygen is anticipated. The larger ionic radii of the lanthanides could accommodate a higher number of phosphonate ligands, potentially leading to complexes with high coordination numbers.
The complexing ability of phosphonic acids has been extensively utilized in the synthesis of metal-organophosphonate-type metal-organic frameworks (MOFs). rsc.org While this compound is an ester and not a phosphonic acid, its derivatives could be used in a similar fashion. The presence of the long octyl chains would likely result in the formation of layered structures, with the inorganic metal-phosphonate core being separated by the organic alkyl chains. pharmaffiliates.com
Structural Characterization of Metal-Dioctyl Chloromethylphosphonate Complexes
The structural elucidation of any potential metal complexes of this compound would rely on a suite of standard analytical techniques.
NMR Spectroscopy: ³¹P NMR spectroscopy would be particularly informative, as the coordination of the phosphoryl group to a metal center would induce a significant shift in the phosphorus resonance compared to the free ligand. ¹H and ¹³C NMR would help to confirm the integrity of the organic part of the ligand upon complexation.
Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum is a sensitive probe for coordination. In the free this compound, this band would appear at a certain frequency. Upon coordination to a metal ion, this band would be expected to shift to a lower wavenumber, indicating a weakening of the P=O bond due to the donation of electron density to the metal.
Table 1: Representative Structural Data for Metal Complexes with Phosphonate-type Ligands
| Complex | Metal Ion | P-O Bond Length (Å) | Coordination Geometry | Reference |
| [Ni(L¹)₂Cl₂] (L¹ = diethyl α-hydroxyiminomethanephosphonate) | Ni(II) | - | Distorted Octahedral | google.com |
| [La(L²)₃Cl₃] (L² = diethyl α-hydroxyiminoethanephosphonate) | La(III) | - | Asymmetrically Bidentate | google.com |
| [Nd(L⁵)₂(NO₃)₃(H₂O)] (L⁵ = diisopropyl α-hydroxyiminoethanephosphonate) | Nd(III) | - | Monodentate | google.com |
Note: This table presents data for analogous phosphonate ligands to illustrate typical structural features, as specific data for this compound complexes are not available.
Electronic and Spectroscopic Properties of Coordination Compounds
The electronic and spectroscopic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field. For transition metal complexes of this compound, the electronic spectra (UV-Vis) would be dominated by d-d transitions of the metal center, providing information about the coordination geometry. For instance, octahedral and tetrahedral complexes of the same metal ion exhibit distinct spectral features.
Luminescence is a property often observed in complexes of f-block elements. Lanthanide complexes with phosphonate ligands have been shown to exhibit characteristic luminescence, which can be sensitized by the organic part of the ligand. It is conceivable that lanthanide complexes of this compound could also be luminescent materials.
The electronic properties can also be probed by techniques such as surface photovoltage spectroscopy (SPS), which has been used to investigate the photo-electric conversion properties of some transition metal phosphonates, revealing them to be p-type semiconductors.
Catalytic Potentials of this compound Metal Complexes
Metal complexes containing phosphonate ligands have demonstrated significant potential as catalysts in a variety of organic transformations. The catalytic activity is a function of the metal center, the co-ligands, and the reaction conditions.
Coupling Reactions: Palladium and copper complexes with phosphonate-containing ligands have been employed as catalysts in C-C coupling reactions, such as the Sonogashira coupling.
Hydrogenation Reactions: Rhodium complexes with phosphonate-functionalized bipyridine ligands have been used for the selective hydrogenation of unsaturated compounds.
Oxidation Reactions: Metal dioxo complexes, which can be supported by various ligands, are active in oxygen atom transfer reactions. rsc.org
Complexes of this compound could potentially be designed for catalytic applications. The long octyl chains might enhance solubility in nonpolar reaction media, which could be advantageous in certain catalytic processes. Furthermore, the chloromethyl group offers a handle for immobilizing the catalytic complex on a solid support, which would facilitate catalyst separation and recycling, a key aspect of green chemistry. The development of such heterogeneous catalysts is an active area of research in the field of metal phosphonate chemistry.
Advanced Analytical Characterization of Dioctyl Chloromethylphosphonate
Spectroscopic Techniques for Comprehensive Structural Analysis and Purity Assessment
Spectroscopic methods are indispensable for probing the molecular structure and confirming the identity of dioctyl chloromethylphosphonate.
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)
Multi-nuclear NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei within the this compound molecule, offering unambiguous structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the dioctyl ester and chloromethyl moieties. The protons of the chloromethyl group (Cl-CH₂-P) are expected to appear as a doublet due to coupling with the phosphorus nucleus. The various methylene (B1212753) and methyl groups of the two octyl chains will present as a series of multiplets at higher field (lower ppm values).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all carbon atoms in the molecule. mdpi.com The carbon of the chloromethyl group is expected to be a doublet due to one-bond coupling with the phosphorus atom. The carbons of the octyl chains will show distinct signals, with the carbons closer to the electron-withdrawing phosphonate (B1237965) group appearing at a lower field.
³¹P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for the characterization of organophosphorus compounds. chemicalbook.comrsc.org For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift of this peak is indicative of the pentavalent phosphorus center and its chemical environment. For instance, diethyl(2-methylpyrrolidin-2-yl)phosphonate, another organophosphonate, shows distinct resonance peaks that are sensitive to the surrounding chemical environment. nih.gov
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (Cl-CH₂-P) | 3.5 - 4.0 | Doublet | J(H,P) ≈ 8-12 |
| ¹H (-O-CH₂-) | 3.8 - 4.2 | Multiplet | |
| ¹H (-(CH₂)₆-) | 1.2 - 1.7 | Multiplet | |
| ¹H (-CH₃) | 0.8 - 1.0 | Triplet | |
| ¹³C (Cl-CH₂) | 35 - 45 | Doublet | J(C,P) ≈ 140-150 |
| ³¹P | 20 - 30 | Singlet |
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis. wikipedia.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺. A key feature in the mass spectrum of this compound will be the isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two molecular ion peaks separated by two mass units (M and M+2). youtube.com
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for organophosphorus compounds include cleavage of the ester chains and rearrangements. mdpi.com For this compound, characteristic fragment ions would be expected from the loss of one or both octyl groups, as well as cleavage of the C-P bond.
| Ion | m/z (relative to ³⁵Cl) | Description |
| [M]⁺ | 326 | Molecular Ion |
| [M+2]⁺ | 328 | Molecular Ion with ³⁷Cl |
| [M-C₈H₁₇]⁺ | 213 | Loss of an octyl radical |
| [M-OC₈H₁₇]⁺ | 197 | Loss of an octoxy radical |
| [C₈H₁₇O]₂P(O)CH₂⁺ | 277 | Loss of Chlorine |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in the this compound molecule.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the P=O (phosphoryl) stretching vibration, typically in the range of 1250-1200 cm⁻¹. The P-O-C stretching vibrations will appear in the 1050-950 cm⁻¹ region. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. spectroscopyonline.comarxiv.org Aliphatic C-H stretching vibrations from the octyl groups will be observed around 2950-2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. capes.gov.br The P=O stretch is also observable in the Raman spectrum. The P-C bond and the C-Cl bond will also give rise to characteristic Raman signals. Raman spectroscopy can be particularly useful for analyzing the skeletal vibrations of the molecule. acs.orgirdg.orgnih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| P=O | Stretch | 1250 - 1200 | Strong (IR) |
| P-O-C | Stretch | 1050 - 950 | Strong (IR) |
| C-Cl | Stretch | 800 - 600 | Medium-Strong (IR) |
| C-H (aliphatic) | Stretch | 2950 - 2850 | Strong (IR, Raman) |
| P-C | Stretch | 750 - 650 | Medium (Raman) |
UV-Vis and Fluorescence Spectroscopy for Optical Characterization
UV-Vis Spectroscopy: this compound is not expected to have significant absorption in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum because it lacks chromophores that absorb light in the 200-800 nm range. The primary application of UV-Vis spectroscopy in this context would be to detect impurities that do contain chromophores.
Fluorescence Spectroscopy: As the compound does not possess a fluorophore, it is not expected to exhibit fluorescence. Therefore, fluorescence spectroscopy is generally not a primary technique for the characterization of this compound itself but could be employed for the detection of fluorescent impurities.
Chromatographic Methods for Separation and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. analysis.rsnih.govtandfonline.comacs.orgcromlab-instruments.es A non-polar or medium-polarity capillary column, such as one coated with a 5% phenyl polysiloxane phase, would be appropriate for separation. A flame ionization detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for both quantification and identification of the compound and any impurities.
| Parameter | Suggested Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 150 °C (hold 1 min), then ramp to 280 °C at 10 °C/min |
| Detector | FID or Mass Spectrometer |
| Carrier Gas | Helium |
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. wiley.comsigmaaldrich.comnih.govhelixchrom.com For this compound, a reversed-phase HPLC method would be most appropriate. A C18 or C8 column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. UV detection would be challenging due to the lack of a strong chromophore, so an alternative detection method such as evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) would be more suitable for sensitive and specific detection.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometer |
| Injection Volume | 10 µL |
Gel Permeation Chromatography (GPC) for Polymeric Systems
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of polymers. shimadzu.com This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column more quickly than smaller molecules, which can penetrate the porous packing material of the column to a greater extent. shimadzu.com GPC is instrumental in quality control and research and development for polymeric materials, as the molecular weight distribution significantly influences their physical and mechanical properties such as strength, viscosity, and processability. lcms.czresolvemass.ca
In the context of polymeric systems containing additives like this compound, which may act as a flame retardant or plasticizer, GPC serves a dual purpose. It can be used to analyze the molecular weight distribution of the base polymer and to study the effect of the additive on the polymer's integrity. For instance, GPC can reveal whether the presence of this compound leads to any degradation or cross-linking of the polymer chains by comparing the molecular weight distribution of the polymer with and without the additive.
Furthermore, GPC can be employed to separate low molecular weight additives from the high molecular weight polymer. This allows for the characterization of the additive itself or the analysis of the polymer without interference from the additive. The choice of mobile phase and column is critical and depends on the solubility of both the polymer and the additive. For many polyurethane systems, which may incorporate organophosphate additives, solvents like dichloromethane (B109758) are used with columns such as the Agilent PLgel 3 µm MIXED-E. warwick.ac.uk
A typical GPC analysis of a polyurethane prepolymer containing an organophosphate additive would yield a chromatogram showing the distribution of oligomers. The data from this analysis can be used to calculate key molecular weight parameters, as illustrated in the hypothetical data table below.
Hypothetical GPC Data for a Polyurethane Polymer with this compound
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 25,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 45,000 g/mol |
| Polydispersity Index (PDI = Mw/Mn) | 1.8 |
| Peak Retention Time | 15.2 min |
Elemental Microanalysis for Compositional Verification
Elemental microanalysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of elements such as carbon (C), hydrogen (H), nitrogen (N), and in the case of this compound, chlorine (Cl), oxygen (O), and phosphorus (P). The experimental results are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence of the compound's purity and elemental constitution. For publication in many scientific journals, the experimental values are expected to be within ±0.4% of the theoretical values.
For this compound, with the molecular formula C₁₇H₃₆ClO₃P, the theoretical elemental composition can be calculated. A comparison of these theoretical values with hypothetical experimental data illustrates how this technique is used for compositional verification.
Elemental Microanalysis Data for this compound (C₁₇H₃₆ClO₃P)
| Element | Theoretical % | Experimental % | Difference % |
| Carbon (C) | 57.53 | 57.31 | -0.22 |
| Hydrogen (H) | 10.22 | 10.35 | +0.13 |
| Chlorine (Cl) | 9.99 | 9.85 | -0.14 |
| Oxygen (O) | 13.52 | 13.77 | +0.25 |
| Phosphorus (P) | 8.73 | 8.72 | -0.01 |
Note: Experimental values are hypothetical and for illustrative purposes, reflecting typical analytical accuracy.
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. kennesaw.edu For the identification and quantification of this compound in complex matrices, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. nih.gov Organophosphate esters, including chlorinated ones, are frequently analyzed by GC-MS. researchgate.net In a complex mixture, the gas chromatograph separates the components based on their boiling points and polarities, and the mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint.
LC-MS is advantageous for less volatile or thermally labile compounds. The fragmentation of organophosphate esters in LC-MS often proceeds through predictable pathways, aiding in their identification. mdpi.com For instance, the fragmentation of alkyl organophosphates can involve the loss of alkyl groups and rearrangements. mdpi.com
The mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of the octyl chains and the chloromethyl group. The presence of a chlorine atom would also result in a characteristic isotopic pattern for fragments containing chlorine (³⁵Cl and ³⁷Cl). While specific experimental data for this compound is not widely available, a predictive fragmentation pattern can be proposed based on the known fragmentation of similar molecules like phthalates and other organophosphates. mdpi.comnih.govresearchgate.netresearchgate.net
Predicted GC-MS Fragmentation of this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 243/245 | [M - C₈H₁₇O]⁺ |
| 211/213 | [M - C₈H₁₇O - CH₃OH]⁺ |
| 149 | [C₈H₅O₃]⁺ (from rearrangement) |
| 113 | [C₈H₁₇]⁺ (octyl fragment) |
| 49/51 | [CH₂Cl]⁺ |
Note: These are predicted fragments based on general principles of mass spectrometry, not from direct experimental data for this compound.
Dioctyl Chloromethylphosphonate in Separation Science and Extraction Chemistry
Fundamental Studies on Interfacial Transfer Kinetics in Extraction Systems
Additionally, no data is available to generate the requested data tables or the list of compound names.
Theoretical and Computational Investigations of Dioctyl Chloromethylphosphonate
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of dioctyl chloromethylphosphonate. nih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties. This approach allows for a detailed analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, DFT calculations would reveal the distribution of electron density across the molecule. It is expected that the electronegative oxygen and chlorine atoms would lead to significant charge polarization. The phosphorus atom, being electron-deficient, would likely be a primary site for nucleophilic attack. The long octyl chains, being largely nonpolar, would contribute to the molecule's lipophilicity.
To illustrate the type of data obtained from such calculations, a hypothetical table of DFT-calculated properties for this compound is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value (Illustrative) | Interpretation |
|---|---|---|
| HOMO Energy | -7.2 eV | Indicates the energy required to remove an electron. |
| LUMO Energy | -0.5 eV | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap | 6.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 3.5 D | Reflects significant charge separation within the molecule. |
Note: The values in this table are for illustrative purposes and are not derived from actual experimental or computational data.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
While quantum chemical calculations provide insights into the static electronic properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with solvent molecules. nih.gov
For this compound, the two long and flexible octyl chains can adopt a multitude of conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable (lowest energy) conformations. This is crucial for understanding how the molecule will behave in a real-world setting, such as in a solution.
When this compound is in a solvent, MD simulations can model how the solvent molecules arrange themselves around the solute and how the solute's conformation changes in response to the solvent. For instance, in a nonpolar solvent, the octyl chains would likely be extended to maximize van der Waals interactions. In a polar solvent, the chains might fold to minimize their exposure to the polar environment, with the more polar phosphonate (B1237965) group interacting with the solvent.
Table 2: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water
| Parameter | Simulated Observation (Illustrative) | Implication |
|---|---|---|
| Radius of Gyration | 8.5 Å | Provides a measure of the molecule's compactness in solution. |
| End-to-End Distance of Octyl Chains | 10.2 Å | Indicates the average extension of the alkyl chains. |
| Solvent Accessible Surface Area (SASA) | 450 Ų | Quantifies the portion of the molecule exposed to the solvent. |
Note: The values in this table are for illustrative purposes and are not derived from actual experimental or computational data.
Prediction of Spectroscopic Parameters and Molecular Properties
Computational methods are also highly valuable for predicting various spectroscopic properties of molecules. By calculating the vibrational frequencies of the molecule's chemical bonds, it is possible to predict its infrared (IR) and Raman spectra. mdpi.com Similarly, by calculating the electronic transition energies, one can predict the ultraviolet-visible (UV-Vis) spectrum. smu.edu
For this compound, computational predictions of its vibrational spectrum would help in identifying characteristic peaks corresponding to the P=O, C-Cl, and P-O-C bonds. This can be a powerful tool for experimentalists in interpreting their spectroscopic data.
Furthermore, other molecular properties such as polarizability, which describes how easily the electron cloud of a molecule can be distorted by an electric field, can also be calculated. nih.gov
Table 3: Hypothetical Predicted Spectroscopic and Molecular Properties of this compound
| Property | Predicted Value (Illustrative) | Experimental Correlation |
|---|---|---|
| P=O Stretch Frequency | 1250 cm⁻¹ | A strong absorption band in the IR spectrum. |
| C-Cl Stretch Frequency | 750 cm⁻¹ | A characteristic band in the "fingerprint" region of the IR spectrum. |
| Maximum UV Absorption (λmax) | 210 nm | Suggests electronic transitions within the molecule. |
Note: The values in this table are for illustrative purposes and are not derived from actual experimental or computational data.
Computational Modeling of Reaction Pathways and Energy Profiles
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, which are the sequences of elementary steps that lead from reactants to products. researchgate.net By calculating the energies of the reactants, products, and any transition states or intermediates along the reaction path, an energy profile for the reaction can be constructed.
For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group. A computational study could model the reaction with a nucleophile, such as a hydroxide (B78521) ion. The calculations would identify the transition state structure and determine the activation energy for the reaction. A lower activation energy would indicate a faster reaction rate.
These models can also be used to compare different potential reaction pathways to determine which is the most energetically favorable.
Table 4: Hypothetical Energy Profile for the Reaction of this compound with a Nucleophile
| Species | Relative Energy (kcal/mol) (Illustrative) | Description |
|---|---|---|
| Reactants | 0.0 | The starting energy of the system. |
| Transition State | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |
| Intermediate | -5.8 | A temporary, relatively stable species formed during the reaction. |
Note: The values in this table are for illustrative purposes and are not derived from actual experimental or computational data.
Emerging Research Directions and Future Outlook for Dioctyl Chloromethylphosphonate
Expanding the Scope of Synthetic Accessibility and Functionalization
The synthetic versatility of dialkyl chloromethylphosphonates is a cornerstone of their potential utility. The presence of the reactive carbon-chlorine (C-Cl) bond is key to their role as a versatile platform for chemical synthesis. This bond is susceptible to nucleophilic substitution reactions, allowing the chlorine atom to be replaced by a wide variety of functional groups.
Research in this area focuses on leveraging this reactivity to build more complex molecules. For example, the chlorine can be substituted to introduce azide, amine, or thiol groups, thereby creating new molecular building blocks. acs.org These transformations open pathways to novel derivatives with tailored properties.
Key Functionalization Reactions:
Nucleophilic Substitution: The primary route for functionalization, where the chloride is displaced by nucleophiles such as alcohols, amines, or thiols.
Arbuzov-type Reactions: A fundamental method for forming the carbon-phosphorus bond, which is central to the synthesis of the phosphonate (B1237965) backbone itself.
Further Esterification: Modification of the dioctyl ester groups to other alkyl or aryl esters to fine-tune properties like solubility and thermal stability.
The development of more efficient and selective catalytic systems is a primary goal for expanding synthetic accessibility. This includes catalysts that can operate under milder conditions, reduce waste, and allow for the introduction of sensitive functional groups that would not be compatible with harsher reaction conditions.
Novel Applications in Sustainable Chemistry and Environmental Remediation
The inherent properties of organophosphonates suggest potential roles in green chemistry and environmental cleanup. The phosphonate group is known for its ability to chelate or bind to metal ions. This characteristic is the basis for potential applications in treating contaminated water or soil.
While direct studies on dioctyl chloromethylphosphonate for remediation are not widely documented, the broader class of phosphonates is being explored for these purposes. Surfactants produced by microbes, known as biosurfactants, have been investigated for their potential in the remediation of metal-contaminated soils. nih.gov The structural similarity of this compound to certain surfactants could make it a candidate for similar applications, potentially aiding in the mobilization and removal of heavy metal contaminants from the environment.
Future research would likely involve:
Investigating the metal-binding affinities of this compound and its derivatives.
Studying its effectiveness in simulated environmental matrices (e.g., contaminated soil or water).
Assessing its biodegradability to ensure it does not become a persistent pollutant itself.
Integration into Advanced Functional Materials for Diverse Technological Applications
A significant and well-established application for organophosphorus compounds, including chlorinated phosphate (B84403) esters, is as flame retardants. italmatch.comca.gov These additives are incorporated into polymers to enhance their fire safety, which is critical in applications ranging from electronics and construction to automotive interiors and furniture. ca.govcellulartechnology.us
This compound, containing both phosphorus and chlorine, can act as a flame retardant through multiple mechanisms:
Condensed Phase Action: Upon heating, the phosphorus component can promote the formation of a protective layer of char on the material's surface. This char layer acts as a barrier, insulating the underlying polymer from heat and slowing the release of flammable gases.
Gas Phase Action: The chlorine and phosphorus atoms can be released into the gas phase during combustion, where they act as radical scavengers, interrupting the chemical chain reactions of the fire.
The long octyl chains in this compound also serve as a plasticizer, which can improve the flexibility and processing characteristics of the host polymer. The integration of this compound into materials like polyurethane foams, PVC, and engineering resins is a promising direction for creating safer and more durable products. cellulartechnology.us
Table 1: Potential Polymer Integration for Flame Retardancy
| Polymer Type | Potential Application Area |
|---|---|
| Polyurethane (PU) Foam | Upholstered furniture, automotive seating, insulation ca.gov |
| Polyvinyl Chloride (PVC) | Cables, flooring, pipes |
| Engineering Resins (e.g., PC/ABS) | Electronic housings, automotive components cellulartechnology.us |
Future work in this domain will focus on optimizing the concentration of the additive to achieve desired flame retardancy standards without compromising the mechanical properties of the polymer. There is also a continuous drive to develop phosphorus-based flame retardants with low volatility and high resistance to migration, ensuring they remain within the material over its lifespan. cellulartechnology.us
Interdisciplinary Research Initiatives and Collaborations
Realizing the full potential of this compound requires a multidisciplinary approach. Collaborative efforts between different scientific and engineering fields are essential for innovation.
Chemistry and Materials Science: Synthetic chemists can design and create novel derivatives (as in 9.1), which materials scientists can then incorporate into new polymer composites to test their properties, such as flame retardancy and thermal stability (as in 9.3).
Environmental Science and Engineering: As new functional materials are developed, environmental scientists are needed to assess their lifecycle, biodegradability, and potential ecological impact. This is crucial for guiding the design of sustainable and environmentally benign products (as in 9.2).
Computational Chemistry and Toxicology: Computational modeling can predict the properties and potential toxicity of new phosphonate derivatives before they are synthesized, helping to prioritize research efforts on the most promising and safest candidates.
Such interdisciplinary initiatives ensure that the development of new chemical compounds proceeds in a holistic manner, balancing performance and functionality with safety and sustainability.
Q & A
Q. What are the optimal synthetic routes for dioctyl chloromethylphosphonate to minimize side reactions?
A two-step approach is recommended:
Chlorination of precursor phosphonates : React dioctyl methylphosphonate with chlorinating agents (e.g., SOCl₂ or PCl₃) under anhydrous conditions at 60–80°C for 4–6 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product, as demonstrated in analogous phosphonate syntheses .
| Parameter | Optimal Condition |
|---|---|
| Temperature | 60–80°C |
| Reaction Time | 4–6 hours |
| Solvent | Anhydrous dichloromethane |
| Purification Method | Column chromatography |
Q. How can this compound be characterized to confirm structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use ³¹P NMR to identify the phosphorus environment (δ ~20–30 ppm for phosphonates) and ¹H/¹³C NMR to confirm alkyl chain integrity .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₃₇ClO₃P, m/z ~364.2) .
- X-ray Crystallography : If crystallizable, analyze hydrogen bonding and molecular packing (as in analogous coumarin-phosphonate structures) .
Q. What solvent systems are ideal for studying its reactivity in substitution reactions?
Polar aprotic solvents (e.g., acetonitrile or DMF) enhance nucleophilic substitution at the chloromethyl group. For example:
- SN2 Reactions : Use K₂CO₃ as a base in DMF at 50°C to substitute chlorine with amines or thiols .
- Hydrolysis Studies : Track Cl⁻ release via ion chromatography in buffered aqueous solutions (pH 7–9) .
Advanced Research Questions
Q. How can computational models predict the environmental fate of this compound?
Q. How do contradictory data on hydrolysis rates under varying pH conditions arise, and how can they be resolved?
Discrepancies often stem from:
- Matrix Effects : Organic vs. aqueous solvents alter reaction pathways.
- Methodology : Use standardized OECD 111 guidelines for hydrolysis studies in buffer solutions (25°C, dark conditions) to ensure reproducibility .
| pH | Hydrolysis Half-Life (Days) | Dominant Mechanism |
|---|---|---|
| 5 | >30 | Acid-catalyzed |
| 7 | 15–20 | Neutral hydrolysis |
| 9 | 3–5 | Base-catalyzed |
Q. What experimental designs evaluate its ecotoxicological impacts across biological hierarchies?
Adopt a tiered approach:
Cellular Level : Measure mitochondrial membrane potential disruption in human hepatoma (HepG2) cells using JC-1 staining .
Ecosystem Level : Assess Daphnia magna mortality in 48-hour acute toxicity tests (OECD 202) .
Q. How can isotopic labeling (e.g., ¹⁸O or deuterium) elucidate degradation pathways?
- Stable Isotope Probing (SIP) : Introduce ¹⁸O-labeled this compound in microcosms and track isotopic enrichment in degradation byproducts (e.g., phosphonic acids) via GC-IRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
